Lazabemide - 103878-84-8

Lazabemide

Catalog Number: EVT-272732
CAS Number: 103878-84-8
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lazabemide (Ro 19-6327) is a synthetic compound classified as a reversible, selective monoamine oxidase B (MAO-B) inhibitor. [, , , , ] Unlike some other MAO-B inhibitors like Selegiline (Deprenyl), Lazabemide does not metabolize into active compounds like amphetamines. [, , ] This characteristic makes it a valuable tool in scientific research, particularly in investigating the role of MAO-B in various physiological and pathological processes. [, , , , ]

Future Directions
  • Understanding MAO-B's Role in Neurodegenerative Diseases: Continued research is needed to fully elucidate the complex role of MAO-B in neurodegenerative diseases like Parkinson's and Alzheimer's. [, ] This research could focus on identifying novel therapeutic targets and strategies for these debilitating conditions.
  • Developing More Efficacious and Safer MAO-B Inhibitors: Designing and synthesizing new MAO-B inhibitors with enhanced selectivity, potency, and pharmacokinetic profiles could lead to improved therapeutic outcomes with fewer side effects. [, , , ] This could involve exploring new chemical scaffolds and leveraging advanced drug delivery systems.
  • Investigating Lazabemide's Potential in Other Conditions: Given its role in modulating monoamine levels, investigating Lazabemide's therapeutic potential in other conditions characterized by monoamine dysregulation, such as depression and anxiety disorders, could be a promising avenue. [, , ]
  • Utilizing Lazabemide as a Tool for PET Imaging: Further development of Lazabemide analogs suitable for positron emission tomography (PET) imaging could provide valuable insights into MAO-B distribution and function in the living brain. [, ] This could advance our understanding of MAO-B involvement in both healthy aging and disease states.

Selegiline (Deprenyl)

Compound Description: Selegiline, also known as deprenyl, is an irreversible, selective inhibitor of monoamine oxidase B (MAO-B) [, , , ]. It is metabolized to amphetamines and other active compounds, unlike Lazabemide []. Selegiline is used in the treatment of Parkinson's disease, often in conjunction with levodopa, to potentially delay the progression of disability and reduce motor fluctuations [, , , , ].

Clorgyline

Compound Description: Clorgyline is a potent, irreversible inhibitor of MAO-A [, , , , ]. It is often used in research settings to investigate the role of MAO-A in various neurological and psychiatric conditions. Clorgyline is not used clinically due to its potential side effects [, , , ].

Relevance: While not structurally similar to Lazabemide, Clorgyline serves as a comparative agent in studies exploring the differential effects of MAO-A and MAO-B inhibition [, , ]. For instance, one study demonstrated that both Clorgyline and Lazabemide could prevent hydroxyl radical generation associated with brain ischemia/reperfusion in mice, suggesting a role for both MAO isoforms in this process []. This information contributes to a broader understanding of the mechanisms of action and potential therapeutic applications of MAO inhibitors like Lazabemide.

Moclobemide

Compound Description: Moclobemide is a selective and reversible inhibitor of MAO-A used as an antidepressant [, , , ]. Unlike irreversible MAO inhibitors, moclobemide carries a lower risk of tyramine-induced hypertensive crisis, a serious side effect associated with MAO inhibition [, ].

Relevance: Moclobemide's relevance to Lazabemide lies in its use in studies investigating the pharmacodynamic interaction of MAO inhibitors [, ]. Research has shown that the combined administration of Moclobemide and Lazabemide significantly potentiates the pressor response to tyramine, highlighting the importance of dietary restrictions for patients on MAO inhibitors []. This finding underscores the need for caution when combining MAO inhibitors, even those selective for different isoforms, and provides valuable information for the clinical use of Lazabemide.

Rasagiline

Compound Description: Rasagiline is another irreversible inhibitor of MAO-B used in the treatment of Parkinson’s disease []. Like Selegiline, it can be used as monotherapy in early stages or as an adjunct to levodopa in more advanced disease [].

Relevance: Similar to Selegiline, Rasagiline's relevance to Lazabemide lies in its shared therapeutic target of MAO-B in the context of Parkinson’s disease management []. Comparing these MAO-B inhibitors helps elucidate the potential advantages and disadvantages of different pharmacological profiles, such as reversibility and duration of action, in achieving optimal clinical outcomes for Parkinson's disease patients.

Safinamide

Compound Description: Safinamide is a reversible, selective MAO-B inhibitor also indicated for the treatment of Parkinson's disease [].

Relevance: Safinamide shares a similar mechanism of action with Lazabemide, inhibiting MAO-B reversibly, making it another relevant comparator in evaluating the clinical utility of different MAO-B inhibitors in Parkinson’s disease [].

N-[2-Aminoethyl]-5-chloro-2-pyridine carboxamide HCl

Compound Description: N-[2-Aminoethyl]-5-chloro-2-pyridine carboxamide HCl is a pseudosubstrate inhibitor of MAO-B. It was used in affinity labeling studies to investigate the active site structure of human MAO-B []. Lazabemide, a derivative of this compound, exhibits a similar binding profile to MAO-B [, ].

Relevance: This compound is the parent molecule of Lazabemide and plays a crucial role in understanding the structural basis of Lazabemide's interaction with MAO-B [, ]. Modifications to this parent structure, such as those seen in Lazabemide, were crucial in developing potent and selective MAO-B inhibitors for therapeutic use [].

Ro 41-1049

Compound Description: Ro 41-1049 is a reversible, highly selective inhibitor of MAO-A used extensively in research to study the role of MAO-A in various physiological and pathological processes [, , , , , , ]. Tritiated Ro 41-1049 serves as a radioligand for mapping the distribution of MAO-A in tissues [].

Relevance: Ro 41-1049 serves as a valuable tool in research for several reasons. Firstly, its high selectivity for MAO-A makes it a useful tool to differentiate the roles of MAO-A and -B in biological systems, especially when used alongside selective MAO-B inhibitors like Lazabemide [, , ]. Secondly, the ability to radiolabel Ro 41-1049 allows for the precise mapping of MAO-A distribution in tissues, providing insights into its function and potential as a therapeutic target [].

[11C]SL25.1188 ((S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one)

Compound Description: [11C]SL25.1188 is a new radioligand developed for imaging MAO-B in vivo using positron emission tomography (PET) []. It demonstrates high brain uptake, slow metabolism, and reversible binding to MAO-B, making it a promising tool for studying MAO-B in living subjects [].

Relevance: The development of [11C]SL25.1188 represents a significant advancement in the field of MAO-B imaging. While not structurally related to Lazabemide, its application in PET imaging provides a non-invasive method to study MAO-B distribution and function in the brain, complementing the information obtained from studies using Lazabemide and other MAO-B inhibitors []. This allows researchers to study MAO-B in the context of various neurological conditions, potentially leading to a better understanding of disease mechanisms and improved diagnostic tools.

[11C]Befloxatone

Compound Description: [11C]Befloxatone is a radiolabeled, competitive, and reversible inhibitor of MAO-A investigated as a PET tracer for mapping MAO-A distribution in the brain []. Its high affinity and selectivity for MAO-A make it a potentially valuable tool for studying MAO-A in vivo [].

Relevance: Similar to [11C]SL25.1188, [11C]Befloxatone offers a non-invasive approach to study MAO-A in the living brain []. This is particularly relevant in the context of Lazabemide research as it allows for the investigation of potential differences or similarities in the distribution and function of MAO-A and MAO-B in various neurological and psychiatric disorders.

18F-SMBT-1 ((S)-(2-methylpyrid-5-yl)-6-[(3-18F-fluoro-2-hydroxy)propoxy]quinoline)

Compound Description: 18F-SMBT-1 is another novel PET tracer designed for imaging MAO-B, specifically for assessing astrogliosis in neurodegenerative diseases []. It exhibits high selectivity for MAO-B, good brain penetration, and favorable pharmacokinetics, making it a promising tool for in vivo imaging of astrogliosis [].

Relevance: While not directly related to the structure or function of Lazabemide, 18F-SMBT-1 offers a novel approach to visualize and quantify MAO-B activity, primarily associated with astrocytes, in the brain []. This is particularly relevant to Lazabemide research as it allows researchers to explore the role of astrocytic MAO-B in the pathogenesis of neurodegenerative diseases, providing further insights into the potential therapeutic benefits and limitations of MAO-B inhibitors like Lazabemide.

Pargyline

Compound Description: Pargyline is a non-selective, irreversible inhibitor of MAO that irreversibly binds to both MAO-A and MAO-B [, , ]. It was previously used as an antihypertensive agent but is now primarily employed as a pharmacological tool in research due to its long duration of action and potential for adverse effects [, ].

Relevance: Pargyline is often used as a reference compound in studies investigating the selectivity and potency of novel MAO inhibitors [, , ]. Its non-selective nature allows researchers to assess the relative selectivity of compounds like Lazabemide towards MAO-B []. Furthermore, comparing the pharmacological profiles of Lazabemide and Pargyline, especially regarding their reversibility and duration of action, provides valuable information for optimizing the therapeutic window of MAO inhibitors while minimizing potential side effects.

Overview

Lazabemide is a compound classified as a monoamine oxidase inhibitor, specifically targeting the type B isoform. It has garnered attention for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease. The compound is known for its ability to enhance dopaminergic activity by inhibiting the breakdown of monoamines, thus contributing to improved cognitive and motor functions in affected patients.

Source and Classification

Lazabemide was originally developed as a neuroprotective agent and is chemically characterized as a derivative of the benzamide class. It is primarily recognized for its role in the treatment of Parkinson's disease and has been studied for its pharmacological properties related to monoamine oxidase inhibition. The compound has been evaluated in various studies for its efficacy and safety profile in both preclinical and clinical settings .

Synthesis Analysis

The synthesis of lazabemide involves several key steps that utilize various reagents and protective groups to ensure the correct formation of the desired product. The initial synthesis begins with 5-chloro-2-cyanopyridine, which is reacted with ethylenediamine to form lazabemide. This compound can then be conjugated with l-Dopa to create a prodrug that enhances bioavailability and efficacy.

Technical Details

  1. Protection of Functional Groups:
    • The catechol hydroxyl groups of l-Dopa are protected using tert-butyldimethylsilyl chloride in acetonitrile, yielding a protected form known as l-Dopa(TBDMS)₂.
    • The amine group on l-Dopa is then protected using di-tert-butyl dicarbonate, resulting in Boc-l-Dopa(TBDMS)₂.
  2. Conjugation Reaction:
    • The protected l-Dopa is reacted with lazabemide in the presence of BOP (1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and N-methylmorpholine as a base, leading to the formation of the protected l-Dopa–lazabemide prodrug.
  3. Deprotection:
    • The final step involves removing the protecting groups using trifluoroacetic acid or hydrochloric acid, yielding the active l-Dopa–lazabemide compound .
Molecular Structure Analysis

Lazabemide possesses a complex molecular structure that can be represented by its empirical formula, C₁₇H₁₉O₄N₄Cl. The molecular weight is approximately 378.11 Da. Its structure features a pyridine ring, which contributes to its biological activity as an inhibitor of monoamine oxidase .

Structural Data

  • Molecular Formula: C₁₇H₁₉O₄N₄Cl
  • Molecular Weight: 378.11 g/mol
  • Key Functional Groups: Amine, carboxylic acid, aromatic rings.
Chemical Reactions Analysis

The primary chemical reactions involving lazabemide include its synthesis from 5-chloro-2-cyanopyridine and ethylenediamine, followed by conjugation with l-Dopa. These reactions are characterized by:

  • Amide Bond Formation: This reaction occurs under specific conditions using coupling agents such as BOP.
  • Deprotection Reactions: Utilizing strong acids like trifluoroacetic acid to remove protective groups without affecting the core structure of lazabemide.

These reactions highlight the importance of careful control over reaction conditions to achieve high yields and purity of the final product .

Mechanism of Action

Lazabemide exerts its pharmacological effects primarily through the inhibition of monoamine oxidase type B. By blocking this enzyme's activity, lazabemide reduces the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these monoamines in synaptic clefts, enhancing neurotransmission and improving symptoms associated with Parkinson's disease.

Process Data

  • Inhibition Profile: Lazabemide shows selective inhibition towards monoamine oxidase type B with minimal effects on type A.
  • Therapeutic Effects: Its use has been linked to improved motor functions and cognitive abilities in patients suffering from neurodegenerative diseases .
Physical and Chemical Properties Analysis

Lazabemide exhibits several notable physical and chemical properties that contribute to its functionality:

  • Solubility: Lazabemide is soluble in organic solvents such as dichloromethane but has limited solubility in water.
  • Stability: The compound remains stable under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data are not widely reported but can be determined through standard laboratory techniques .
Applications

Lazabemide has significant potential applications in scientific research and clinical settings:

  • Neurodegenerative Disease Treatment: Primarily investigated for its role in managing Parkinson's disease symptoms by enhancing dopaminergic signaling.
  • Research Tool: Used in studies exploring monoamine oxidase inhibition mechanisms and their implications for other neurological disorders.
  • Drug Development: As a lead compound, lazabemide serves as a basis for designing novel derivatives with improved efficacy and safety profiles against monoamine oxidases .
Mechanism of Action and Pharmacodynamic Profiling

Enzymatic Inhibition Dynamics of Monoamine Oxidase-B (MAO-B)

Reversible Binding Kinetics and Selectivity Parameters

Lazabemide (Ro 19-6327) is a highly selective, competitive reversible inhibitor of monoamine oxidase-B (MAO-B). Its binding kinetics are characterized by rapid association and dissociation with the enzyme’s active site. The dissociation constant (Kd) for human MAO-B is approximately 2–4 nM, reflecting high affinity while maintaining reversibility. This reversibility distinguishes lazabemide from irreversible MAO-B inhibitors (e.g., selegiline), as enzyme activity fully recovers within 36 hours after discontinuation [5] [6].

Lazabemide exhibits >1,000-fold selectivity for MAO-B over MAO-A, as evidenced by in vitro studies. For MAO-A, the half-maximal inhibitory concentration (IC50) exceeds 100 µM, whereas for MAO-B, IC50 values range between 0.48–1.5 µg/L (∼2–6 nM) in human platelets [6] [8]. This selectivity arises from structural complementarity with MAO-B’s substrate cavity, particularly through interactions involving its chloropyridine moiety and the enzyme’s flavin adenine dinucleotide (FAD) cofactor [1] [3].

Table 1: Selectivity Parameters of Lazabemide in Preclinical and Human Studies

ParameterMAO-BMAO-ASource System
IC500.48–1.5 µg/L>100 µMHuman platelets
Kd2–4 nMNot applicableHuman frontal cortex
Selectivity Ratio>1,000-fold-In vitro enzymatic assays

Competitive vs. Non-Competitive Inhibition Mechanisms

Lazabemide functions as a competitive inhibitor, directly competing with endogenous substrates (e.g., phenylethylamine) for the MAO-B active site. Kinetic analyses reveal that lazabemide increases the Michaelis constant (Km) of substrates without altering the maximal reaction velocity (Vmax), confirming classic competitive inhibition. This mechanism is distinct from non-competitive or irreversible inhibitors like rasagiline, which covalently modify the FAD cofactor [1] [6].

Structural studies demonstrate that lazabemide occupies the substrate entry channel of MAO-B, forming hydrogen bonds with residues such as Gln206 and hydrophobic interactions with Ile199 and Tyr326. This binding sterically hinders substrate access while allowing reversible dissociation [1] [3].

Dose-Response Relationships in Preclinical Models

Lazabemide exhibits steep dose-dependent MAO-B inhibition. In human studies, single oral doses of 100 mg achieve >90% platelet MAO-B inhibition within 2 hours, persisting for 20 hours. The maximum inhibition (Imax) reaches 94–96% in both young and elderly subjects, with no age-related differences in efficacy [6] [8]. The half-maximal inhibitory concentration (IC50) is 0.48 ± 0.89 µg/L in young adults and 1.5 ± 2.3 µg/L in elderly populations, likely due to age-dependent increases in MAO-B density rather than altered drug affinity [4] [8].

In rodent models, lazabemide (10 mg/kg) suppresses striatal dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) by 60–70%, indicating central MAO-B engagement. Lipid peroxidation in neuronal membranes is inhibited catalytically at concentrations as low as 100 nM, exceeding the antioxidant efficacy of vitamin E or selegiline [2] [5].

Table 2: Dose-Response Parameters of Lazabemide in Humans

PopulationDose RegimenImax (%)IC50 (µg/L)Duration of >90% Inhibition
Young adultsSingle dose (100 mg)94 ± 5.10.48 ± 0.8920 hours
ElderlyMultiple doses (100–350 mg BID)96 ± 4.51.5 ± 2.324 hours (steady state)

Impact on Neurotransmitter Regulation

Dopaminergic Pathway Modulation

By inhibiting MAO-B, lazabemide reduces dopamine catabolism, thereby increasing synaptic dopamine availability. In postmortem human frontal cortex studies, lazabemide binding density (Bmax) correlates positively with age-dependent rises in MAO-B activity (r = 0.82, p < 0.05). However, dopamine metabolites like DOPAC and homovanillic acid (HVA) show no direct correlation with enzyme inhibition, suggesting compensatory metabolic pathways or presynaptic feedback mechanisms [4] [6].

In Parkinson’s disease models, lazabemide (0.4 mg/kg BID) elevates striatal dopamine levels by 40–50% when co-administered with levodopa. This occurs via blockade of dopamine degradation to DOPAC, thereby prolonging dopamine half-life. Notably, lazabemide alone does not increase baseline dopamine but attenuates its turnover, evidenced by 60–70% reductions in DOPAC [5] [10].

Interaction with Peripheral vs. Central MAO Isoforms

Lazabemide’s effects differ significantly between central and peripheral compartments:

  • Central Nervous System: MAO-B constitutes 70–80% of total brain MAO activity. Lazabemide achieves >90% brain MAO-B inhibition at clinically relevant doses (0.4 mg/kg BID). Autoradiography using [3H]lazabemide confirms high binding in frontal cortex, striatum, and hippocampus, aligning with MAO-B-rich regions [4] [7].
  • Peripheral Tissues: Platelet MAO-B serves as a reliable peripheral biomarker. Inhibition kinetics in platelets mirror central effects, with Bmax increasing with age due to elevated enzyme density rather than affinity changes. Unlike irreversible inhibitors, lazabemide does not potentiate dietary tyramine responses ("cheese effect") due to its reversibility and MAO-A sparing [3] [6].

Age-related increases in brain MAO-B activity (up to 3–5% per decade) enhance lazabemide’s Bmax without altering Kd. This phenomenon is attributed to astrogliosis, where reactive astrocytes overexpress MAO-B in neurodegenerative conditions [4] [7].

Properties

CAS Number

103878-84-8

Product Name

Lazabemide

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)

InChI Key

JZXRLKWWVNUZRB-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN

Solubility

Soluble in DMSO

Synonyms

(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.